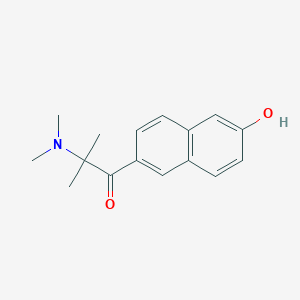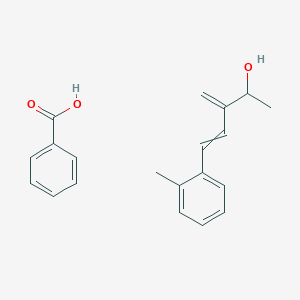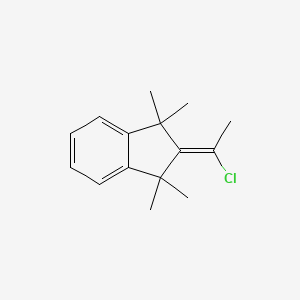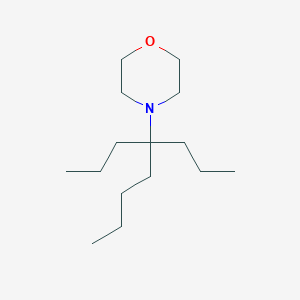![molecular formula C32H22N6O4 B14198853 3,3'-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-nitro-1H-indole) CAS No. 918948-07-9](/img/structure/B14198853.png)
3,3'-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-nitro-1H-indole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-nitro-1H-indole) is a complex organic compound that features a pyrazole core linked to two nitroindole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-nitro-1H-indole) typically involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 5-nitroindole in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-nitro-1H-indole) can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Electrophilic substitution reactions often use reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid).
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
3,3’-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-nitro-1H-indole) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a cytotoxic agent against cancer cells.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 3,3’-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-nitro-1H-indole) involves its interaction with specific molecular targets and pathways. For instance, its cytotoxic effects are believed to be mediated through the induction of apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways . The nitro groups play a crucial role in its biological activity, contributing to its ability to generate reactive oxygen species and induce oxidative stress in target cells.
Comparación Con Compuestos Similares
Similar Compounds
- (Z)-5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-diones
- 1-(1,3-Diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones
Uniqueness
3,3’-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-nitro-1H-indole) is unique due to its dual nitroindole moieties, which confer distinct electronic and steric properties. This structural feature enhances its reactivity and potential biological activity compared to similar compounds that lack these moieties.
Propiedades
Número CAS |
918948-07-9 |
|---|---|
Fórmula molecular |
C32H22N6O4 |
Peso molecular |
554.6 g/mol |
Nombre IUPAC |
3-[(1,3-diphenylpyrazol-4-yl)-(5-nitro-1H-indol-3-yl)methyl]-5-nitro-1H-indole |
InChI |
InChI=1S/C32H22N6O4/c39-37(40)22-11-13-29-24(15-22)26(17-33-29)31(27-18-34-30-14-12-23(38(41)42)16-25(27)30)28-19-36(21-9-5-2-6-10-21)35-32(28)20-7-3-1-4-8-20/h1-19,31,33-34H |
Clave InChI |
YEYRESDUWUDTDR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN(C=C2C(C3=CNC4=C3C=C(C=C4)[N+](=O)[O-])C5=CNC6=C5C=C(C=C6)[N+](=O)[O-])C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methyl-7-phenyl-2-azaspiro[4.4]non-7-en-1-one](/img/structure/B14198783.png)
![Ethyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate](/img/structure/B14198785.png)
![[Pentacene-6,13-diyldi(thiene-5,2-diyl)]bis(trimethylsilane)](/img/structure/B14198792.png)

![2-[2-(Furan-2-yl)ethenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole](/img/structure/B14198811.png)
![4-iodo-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B14198814.png)
![4-({[2-(Trifluoromethyl)phenoxy]imino}methyl)benzoic acid](/img/structure/B14198817.png)


![[3-(4-tert-Butylphenyl)oxetan-3-yl]acetaldehyde](/img/structure/B14198840.png)
![3-[([1,1'-Biphenyl]-3-yl)ethynyl]pyridine](/img/structure/B14198849.png)

